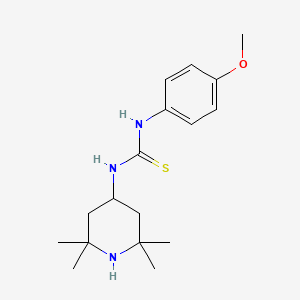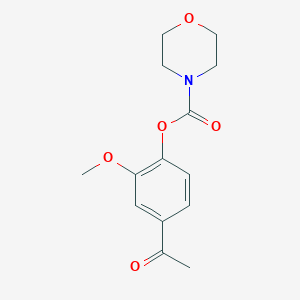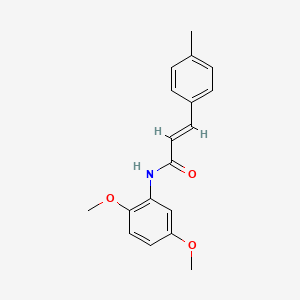
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a methoxyphenyl group and a tetramethylpiperidinyl group linked by a thiourea moiety, making it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-methoxyaniline with 2,2,6,6-tetramethylpiperidin-4-yl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include sulfoxides, sulfones, amines, and substituted thiourea derivatives.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: This compound has a urea moiety instead of a thiourea moiety, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)carbamate:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-16(2)10-13(11-17(3,4)20-16)19-15(22)18-12-6-8-14(21-5)9-7-12/h6-9,13,20H,10-11H2,1-5H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYCPUKJFJBKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)
![N-(2-furylmethyl)-4-[2-(pyrrolidin-1-ylcarbonyl)phenoxy]piperidine-1-carboxamide](/img/structure/B5621962.png)
![[2-[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-2-oxoethyl]urea](/img/structure/B5621970.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide](/img/structure/B5621981.png)

![2-(4-chlorophenoxy)-N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5621988.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,1-dimethyl-2-azepanecarboxamide](/img/structure/B5622000.png)
![3-[(2-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5622004.png)
![N-(3-ethylphenyl)-2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5622005.png)

![N-(5-CHLORO-2-METHOXYPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5622021.png)
![3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5622023.png)
